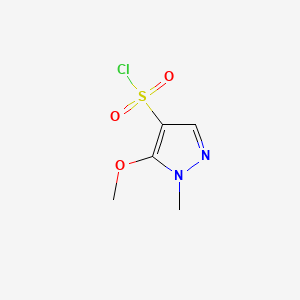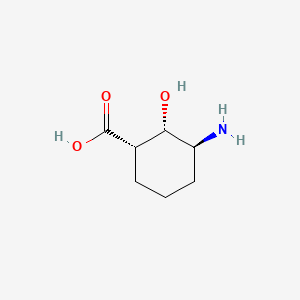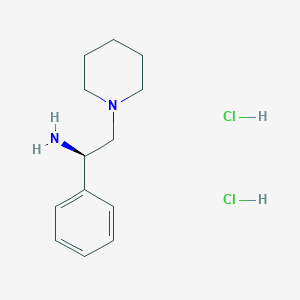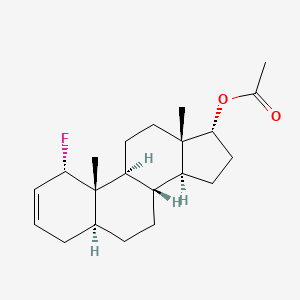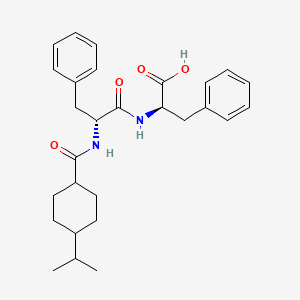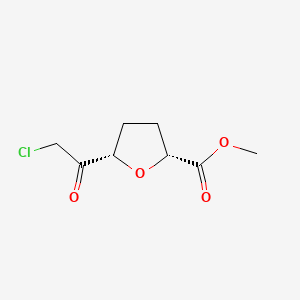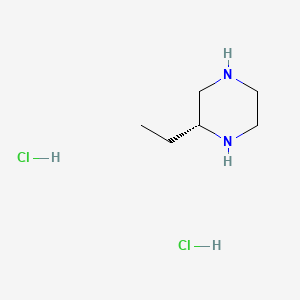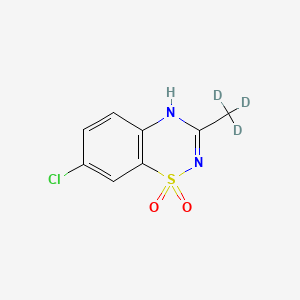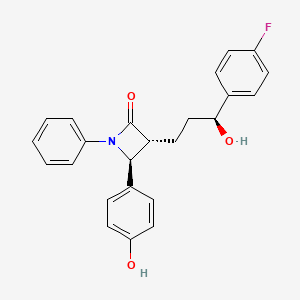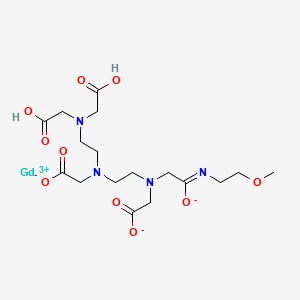
Des-(2-methoxyethyl)amino Gadoverstamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-(2-methoxyethyl)amino Gadoverstamide: is a gadolinium-based compound with the molecular formula C17H26N4O10.Gd.H and a molecular weight of 604.67 g/mol . This compound is primarily used as an impurity in the synthesis of Gadoverstamide, a gadolinium-containing complex used as a contrasting imaging agent in magnetic resonance imaging (MRI) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-(2-methoxyethyl)amino Gadoverstamide involves multiple steps, starting with the preparation of the ligand and subsequent complexation with gadolinium. The ligand is typically synthesized through a series of reactions involving amide bond formation and carboxylation . The final step involves the complexation of the ligand with gadolinium under controlled pH and temperature conditions to ensure the stability of the complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications for use in medical imaging .
Chemical Reactions Analysis
Types of Reactions
Des-(2-methoxyethyl)amino Gadoverstamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of gadolinium.
Reduction: Reduction reactions can be performed to revert the oxidized forms back to the original state.
Substitution: The compound can undergo substitution reactions where the methoxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of gadolinium, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Des-(2-methoxyethyl)amino Gadoverstamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of gadolinium-based MRI contrast agents.
Biology: Employed in studies involving the interaction of gadolinium complexes with biological molecules.
Medicine: Utilized in the development of new MRI contrast agents with improved imaging properties.
Industry: Applied in the production of high-purity gadolinium complexes for various industrial applications.
Mechanism of Action
The mechanism of action of Des-(2-methoxyethyl)amino Gadoverstamide involves its behavior in a strong magnetic field. The gadolinium ion in the compound enhances the relaxation rates of protons in its molecular environment, which is crucial for MRI imaging . This enhancement is due to the paramagnetic properties of gadolinium, which affects the T1 (spin-lattice) and T2 (spin-spin) relaxation times of protons .
Comparison with Similar Compounds
Des-(2-methoxyethyl)amino Gadoverstamide is similar to other gadolinium-based MRI contrast agents, such as:
Gadoversetamide: Another gadolinium-based contrast agent used in MRI.
Gadopentetate dimeglumine: A widely used MRI contrast agent with similar properties.
Gadoteridol: Another gadolinium-based agent with applications in MRI.
Uniqueness
What sets this compound apart is its specific use as an impurity in the synthesis of Gadoverstamide, which is not a common application for other gadolinium-based compounds .
Properties
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxylatomethyl-[2-(2-methoxyethylimino)-2-oxidoethyl]amino]ethyl]amino]acetate;gadolinium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O10.Gd/c1-31-7-2-18-13(22)8-20(10-15(25)26)5-3-19(9-14(23)24)4-6-21(11-16(27)28)12-17(29)30;/h2-12H2,1H3,(H,18,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30);/q;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSXLJYCMHYWKN-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN=C(CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)[O-])CC(=O)[O-])[O-].[Gd+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27GdN4O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
